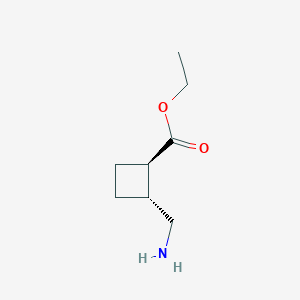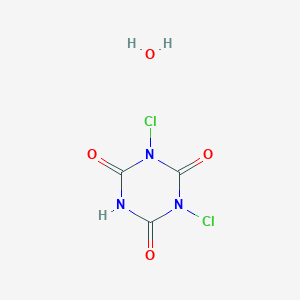
(3-Methylbut-2-en-1-yl)phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylbut-2-en-1-yl)phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a 3-methylbut-2-en-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-2-en-1-yl)phosphonic dichloride typically involves the reaction of 3-methylbut-2-en-1-ol with phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group. The general reaction scheme is as follows:
3-Methylbut-2-en-1-ol+PCl3→(3-Methylbut-2-en-1-yl)phosphonic dichloride+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylbut-2-en-1-yl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted by nucleophiles such as alcohols, amines, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form (3-Methylbut-2-en-1-yl)phosphonic acid and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. Reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Substitution Reactions: Products include phosphonate esters, phosphonamides, and phosphonothioates.
Hydrolysis: The primary product is (3-Methylbut-2-en-1-yl)phosphonic acid.
Applications De Recherche Scientifique
(3-Methylbut-2-en-1-yl)phosphonic dichloride has several applications in scientific research:
Organic Synthesis:
Materials Science: The compound is utilized in the synthesis of phosphonate-based materials, which have applications in catalysis, ion exchange, and as flame retardants.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active phosphonates, which may have applications in drug development and enzyme inhibition.
Mécanisme D'action
The mechanism of action of (3-Methylbut-2-en-1-yl)phosphonic dichloride involves the reactivity of the phosphonic dichloride group. The chlorine atoms are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity underlies many of the compound’s chemical transformations, including substitution and hydrolysis reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methylbut-2-en-1-yl)phosphonic acid: The hydrolysis product of (3-Methylbut-2-en-1-yl)phosphonic dichloride.
(3-Methylbut-2-en-1-yl)phosphonate esters: Formed through substitution reactions with alcohols.
(3-Methylbut-2-en-1-yl)phosphonamides: Formed through substitution reactions with amines.
Uniqueness
Propriétés
Numéro CAS |
64927-52-2 |
|---|---|
Formule moléculaire |
C5H9Cl2OP |
Poids moléculaire |
187.00 g/mol |
Nom IUPAC |
1-dichlorophosphoryl-3-methylbut-2-ene |
InChI |
InChI=1S/C5H9Cl2OP/c1-5(2)3-4-9(6,7)8/h3H,4H2,1-2H3 |
Clé InChI |
FAKCEURKKQLKTA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCP(=O)(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


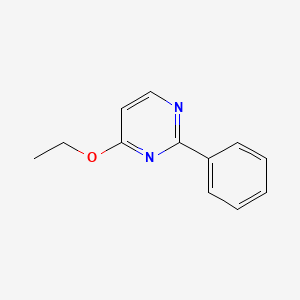
![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)

![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)

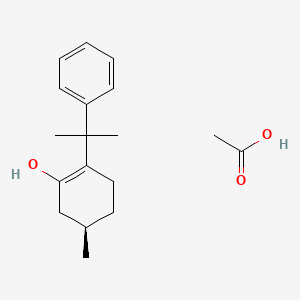
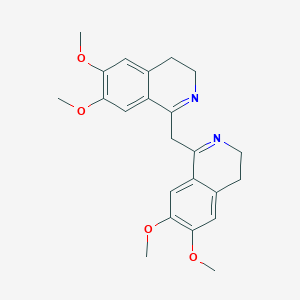
![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
